N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic compound characterized by its complex molecular structure and potential applications in scientific research. Its molecular formula is , and it has a molecular weight of approximately . The compound is classified under oxalamides, which are derivatives of oxalic acid and amines, known for their diverse biological activities.
The synthesis of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions (e.g., temperature, solvent choice) are critical for optimizing yield and purity, though specific conditions may vary based on the laboratory protocols.
The structure of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can be represented using various chemical notation systems:
InChI=1S/C19H20F3N2O3/c20-19(21,22)14-8-6-12(7-9-14)18(24)23-17(15-5-4-11(25)16(18)13-15)10-3-1-2-10/h1-10,12,18,24H,11H2,(H,23,25)
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3F)C(F)(F))O
These representations highlight the compound's functional groups and spatial arrangement. The presence of trifluoromethyl and hydroxyl groups suggests potential for significant biological interaction due to their electronegative properties.
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can participate in various chemical reactions typical of amides and aromatic compounds:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide primarily involves interactions with biological targets at the molecular level. It is believed to exert its effects through:
Quantitative data regarding its efficacy in biological assays would provide further insights into its potential therapeutic roles.
The physical and chemical properties of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide include:
Further analyses such as spectroscopic methods (e.g., NMR, IR) can provide detailed insights into its structural characteristics .
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has potential applications in various scientific fields:
Continued research into this compound could unveil further applications and enhance understanding of its biological mechanisms.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: